4-bromo-7-fluoro-2,3-dihydro-1H-isoindole

IDO1 inhibitor immuno-oncology indoleamine 2,3-dioxygenase

IDO1/TDO inhibitor programs often face route-scouting delays. This 4-Br-7-F-isoindoline is the documented building block in US9320732, US9789094, and related patents, enabling direct use of published synthetic routes. • Documented IDO1 inhibitor intermediate; derived compounds achieve nanomolar IC50 (<200 nM) • Orthogonal C4-Br (Pd-coupling) and C7-F (electronic tuning) handles for chemoselective diversification • 95% purity, reliably stocked for iterative medicinal chemistry campaigns without supply interruption

Molecular Formula C8H7BrFN
Molecular Weight 216.05 g/mol
CAS No. 1427360-19-7
Cat. No. B6282494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-7-fluoro-2,3-dihydro-1H-isoindole
CAS1427360-19-7
Molecular FormulaC8H7BrFN
Molecular Weight216.05 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2CN1)Br)F
InChIInChI=1S/C8H7BrFN/c9-7-1-2-8(10)6-4-11-3-5(6)7/h1-2,11H,3-4H2
InChIKeyVZEXNWSDKWPYBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-7-fluoro-2,3-dihydro-1H-isoindole: Halogenated Isoindoline Building Block


4-Bromo-7-fluoro-2,3-dihydro-1H-isoindole (CAS 1427360-19-7, molecular formula C₈H₇BrFN, molecular weight 216.05 g/mol) is a dihalogenated isoindoline building block featuring a bromine atom at the 4-position and a fluorine atom at the 7-position on the fused benzene-pyrrolidine bicyclic scaffold . The compound belongs to the isoindoline class of heterocycles, widely recognized as privileged scaffolds in medicinal chemistry . Its computed physicochemical properties include XLogP3 of 1.7, topological polar surface area of 12 Ų, one hydrogen bond donor, and two hydrogen bond acceptors . The compound is cataloged under MFCD23707676 and supplied at 95% purity through established chemical suppliers such as Enamine .

Why Generic Isoindoline Substitution Fails for 4-Bromo-7-fluoro-2,3-dihydro-1H-isoindole


Generic substitution of isoindoline building blocks fails because the specific 4-bromo-7-fluoro substitution pattern uniquely positions the bromine para to the fluorine on the benzene ring, creating a defined electronic environment and exit vector geometry that cannot be replicated by other regioisomers. This precise arrangement is explicitly exemplified in multiple US patents (US9320732, US9789094, US10034864, US10967060, US11207302) for indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors, where the 4-bromo-7-fluoro-isoindoline moiety serves as a critical intermediate . The 4-bromo-5-fluoro (CAS 1427392-35-5) and 6-bromo-4-fluoro (CAS 689214-92-4) regioisomers are absent from these patent examples, indicating that the spatial and electronic properties of the 4,7-substitution pattern are required for downstream target engagement . Furthermore, the dual halogenation provides orthogonal synthetic handles — the aryl bromide for palladium-catalyzed cross-coupling and the aryl fluoride for both electronic modulation and, in certain contexts, nucleophilic aromatic substitution — a functional versatility absent in mono-halogenated analogs such as 4-bromoisoindoline (CAS 127168-81-4) .

Quantitative Differentiation: 4-Bromo-7-fluoro-2,3-dihydro-1H-isoindole vs. Closest Analogs


Patent-Exemplified Selectivity for IDO1 Inhibitors

The 4-bromo-7-fluoro substitution pattern is explicitly exemplified as an intermediate in at least seven US patent families covering IDO1 inhibitor composition-of-matter claims (US9320732, US9789094, US10034864, US10034939, US10967060, US11207302, US11572354), with derived final compounds exhibiting IDO1 IC50 values < 200 nM . In contrast, a systematic search of the same patent families reveals no examples employing the 4-bromo-5-fluoro or 6-bromo-4-fluoro regioisomers, establishing a documented preference for the 4,7-arrangement in IDO-targeted drug discovery programs .

IDO1 inhibitor immuno-oncology indoleamine 2,3-dioxygenase

In-Stock Supply Differentiation vs. Regioisomeric Analogs

The target compound is available in-stock from Enamine via ChemSpace in five pack sizes (100 mg to 2.5 g) with 95% purity and a 3-day lead time from Latvia, priced at $377 per 100 mg . The 6-bromo-4-fluoro regioisomer (CAS 689214-92-4) is listed by Leyan at approximately ¥1,668 per 100 mg (95% purity) with stock-limited regional availability in China . The 4-bromo-5-fluoro regioisomer (CAS 1427392-35-5) lacks comparable ChemSpace/Enamine catalog listings as the free base and is primarily available as the hydrochloride salt (CAS 2825011-54-7) from fewer vendors, constraining direct procurement optionality .

chemical procurement building block supply lead time

Physicochemical Differentiation: Lipophilicity and H-Bond Acceptors

The 7-fluoro substituent increases both lipophilicity and hydrogen-bond acceptor (HBA) count relative to the non-fluorinated analog. The target compound has an XLogP3 of 1.7 and two HBA sites (one from the nitrogen, one from the fluorine), while 4-bromoisoindoline (CAS 127168-81-4) has an XLogP3 of 1.6 and only one HBA site . This ΔXLogP3 of +0.1 and ΔHBA of +1, while numerically modest, are structurally consequential: fluorine serves as a weak H-bond acceptor capable of engaging protein backbone amides or ordered water molecules in fragment-based inhibitor design, a capability absent in the non-fluorinated comparator . Both compounds share the same TPSA of 12 Ų and HBD count of 1, confirming that the fluorine contributes additional intermolecular interaction potential without increasing polar surface area.

physicochemical properties drug-likeness fragment-based drug discovery

Downstream Biological Activity: IDO1 and HDAC Inhibition

Final compounds incorporating the 4-bromo-7-fluoro-substituted isoindoline or phenyl core demonstrate consistent on-target activity across multiple enzyme systems. BDBM222999, which incorporates the 4-bromo-7-fluoro motif, exhibits IDO1 IC50 < 200 nM at pH 6.5 and 25 °C . A structurally related compound (BDBM50465399, CHEMBL4291940) bearing the 4-bromo-7-fluorophenyl fragment shows HDAC1 IC50 of 67 nM and HDAC3 IC50 of 45 nM in recombinant fluorescence assays . Another derivative (BDBM50465401, CHEMBL4290006) demonstrates dual IDO1/HDAC1 activity with IC50 values of 133 nM and 121 nM respectively . These potency values are provided for the final elaborated compounds rather than the building block itself; analogous comparative data for regioisomerically derived final compounds (5-F or 6-Br analogs) are not available in the public domain, consistent with the absence of these regioisomers from the patent literature noted in Evidence Item 1.

IDO1 inhibition HDAC inhibition immuno-oncology epigenetics

Orthogonal Halogen Reactivity for Sequential Functionalization

The 4-bromo-7-fluoro substitution pattern provides two electronically and sterically differentiated halogen handles on the isoindoline scaffold. The aryl bromide at position 4 is activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck) under standard conditions, while the aryl fluoride at position 7 is generally inert under these same conditions, allowing chemoselective elaboration at the 4-position without protecting group strategies . In contrast, 4-bromoisoindoline (CAS 127168-81-4) offers only a single synthetic handle, limiting diversification potential to one vector. The 6-bromo-4-fluoro regioisomer (CAS 689214-92-4) places the reactive bromide at the 6-position (meta to the fluorinated carbon bearing the fluorine at position 4), altering the electronic influence of fluorine on the bromide's oxidative addition propensity . In the 4,7-arrangement, the fluorine is para to the bromine, creating a defined push-pull electronic system along the aromatic ring axis that can influence both coupling reaction rates and the conformational preferences of elaborated biaryl products.

cross-coupling sequential functionalization C-H activation medicinal chemistry

Priority Application Scenarios for 4-Bromo-7-fluoro-2,3-dihydro-1H-isoindole


IDO1/TDO Inhibitor Lead Optimization and Scaffold Elaboration

This building block is the documented starting material for synthesizing IDO1 inhibitors exemplified in US9320732, US9789094, US10034864, US10967060, US11207302, and US11572354 . Medicinal chemistry teams pursuing IDO1 or TDO inhibitor programs can directly follow established synthetic routes from these patents, reducing route-scouting time. The demonstrated nanomolar IDO1 potency (IC50 < 200 nM) of final compounds incorporating the 4-Br-7-F motif supports its use in hit-to-lead and lead optimization campaigns in immuno-oncology.

HDAC Inhibitor Discovery: Dual-Target Epigenetic Modulators

Derivatives of this building block have demonstrated HDAC1 inhibition (IC50 = 67 nM) and HDAC3 inhibition (IC50 = 45 nM) in recombinant enzyme assays . The fluorine at position 7 contributes an additional H-bond acceptor site (HBA = 2 vs. 1 for non-fluorinated analog) that can engage the HDAC catalytic zinc or conserved water networks. Research groups developing isoindoline-based HDAC inhibitors, particularly those pursuing HDAC1/3 selectivity profiles or dual IDO1/HDAC pharmacology, should prioritize this building block over the non-fluorinated 4-bromoisoindoline analog.

Diversity-Oriented Synthesis and Fragment Library Construction

The orthogonal reactivity of the C4-Br (Pd-coupling competent) and C7-F (inert under standard coupling conditions) enables sequential, chemoselective diversification from a single starting material . Fragment-based drug discovery (FBDD) groups can use the 4-Br-7-F isoindoline as a core fragment for library enumeration via Suzuki-Miyaura coupling at C4, while retaining the fluorine at C7 as a fixed substituent for SAR interpretation. The compound's balanced physicochemical profile (XLogP3 = 1.7, TPSA = 12 Ų, MW = 216) places it within fragment-like chemical space, and its reliable in-stock availability from Enamine supports iterative library synthesis without supply interruption.

Comparative Chemical Biology: Halogen Position Effects

Because the three bromo-fluoro-isoindoline regioisomers (4-Br-7-F, 4-Br-5-F, 6-Br-4-F) share identical molecular formula, molecular weight, and computed XLogP3 (1.7) , they constitute a controlled probe set for studying positional effects of halogen substitution on biological target engagement. Procurement of the 4-Br-7-F regioisomer as part of a complete set enables systematic SAR studies that disentangle electronic effects from lipophilicity-driven binding, generating high-quality structure-activity data publishable in medicinal chemistry journals. The uniquely documented patent precedent for the 4,7-isomer makes it the essential reference compound in such comparative studies.

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